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Compound of Interest

Compound Name: 4-(5-Pyrimidinylamino)benzonitrile

CAS No.: 157911-57-4

Cat. No.: B1313175 Get Quote

Executive Summary: The "Meta-Like"
Heteroaromatic Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring is ubiquitous, most commonly

functionalized at the 2- and 4-positions (e.g., Imatinib, Cytosine). However, 5-aminopyrimidine

(pyrimidin-5-amine) represents a distinct and underutilized chemical space. Unlike its 2- and 4-

amino counterparts, which function electronically as amidines or vinylogous amides, the 5-

aminopyrimidine system behaves more like an electron-deficient aniline.

This guide dissects the Structure-Activity Relationship (SAR) of 5-aminopyrimidine derivatives.

It moves beyond basic descriptions to analyze the electronic and steric determinants that make

this scaffold a potent bioisostere for phenyl and pyridine rings in kinase inhibitors, ion channel

modulators (SLACK), and inflammasome inhibitors (NLRP3).

Chemical Space & Electronic Properties
To understand the SAR, one must first master the electronic environment of the scaffold.

The "Deficient Aniline" Paradigm
The pyrimidine ring is

-deficient due to the electronegative nitrogen atoms at positions 1 and 3.
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Positions 2, 4, 6: Highly electron-deficient; susceptible to nucleophilic attack.

Position 5: The "least" electron-deficient carbon (nodal plane of the LUMO). Functionalization

here with an amino group creates a push-pull system, but the ring nitrogens significantly pull

electron density away from the exocyclic amine.

Medicinal Chemistry Implication: The 5-amino group is less basic (

for the conjugate acid) than a typical aniline (

). This reduced basicity minimizes protonation at physiological pH, improving membrane
permeability and reducing hERG liability, while maintaining hydrogen bond donor (HBD)
capability.

Visualization: Scaffold Architecture
The following diagram illustrates the numbering and key electronic vectors.
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Figure 1: Electronic architecture of the 5-aminopyrimidine scaffold. The ring nitrogens (N1, N3)

withdraw density from the C5-amine, modulating its nucleophilicity and pKa.

Synthetic Methodologies
Accessing 5-aminopyrimidines requires specific strategies, as direct electrophilic amination of

pyrimidine is difficult.
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Primary Synthetic Routes
Reduction of 5-Nitropyrimidines (The Gold Standard):

Precursor: 5-nitropyrimidine (often obtained via condensation of nitromalonaldehyde with

amidines).

Reagents:

,

, or

.

Advantage:[1][2] High yields; compatible with C2/C4 substitutions.

Palladium-Catalyzed Amination (Buchwald-Hartwig):

Precursor: 5-bromopyrimidine.

Reagents:

, Xantphos, Primary Amine/Amide.

Advantage:[1][2] Allows direct installation of complex amines (N-substitution) in one step.

Cyclization (De Novo Synthesis):

Precursor: Vinyl azides or

-dimethylaminovinyl ketones reacted with urea/guanidine.

Advantage:[1][2] Useful for highly substituted cores where halogenation is difficult.

Protocol: Synthesis of N-(pyrimidin-5-yl)amides (General
Procedure)
This protocol is adapted for synthesizing SLACK inhibitor analogs (e.g., VU0915735).
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Reagents:

5-Aminopyrimidine (1.0 equiv)

Carboxylic Acid (R-COOH, 1.0 equiv)[3]

HATU (1.5 equiv)

DIPEA (2.5 equiv)[3]

DMF (anhydrous)

Step-by-Step Workflow:

Activation: Dissolve the Carboxylic Acid in anhydrous DMF under

atmosphere. Add HATU and DIPEA. Stir at Room Temperature (RT) for 15-30 minutes to
form the activated ester.

Coupling: Add 5-Aminopyrimidine (dissolved in minimal DMF) dropwise to the activated ester

mixture.

Note: The nucleophilicity of 5-aminopyrimidine is lower than aniline. If reaction is sluggish,

heat to 50°C.

Reaction: Stir at RT for 12-24 hours. Monitor via LC-MS (Target mass

).[3]

Workup: Dilute with EtOAc, wash with saturated

(x2) and brine (x1). Dry over

.

Purification: Flash column chromatography (MeOH/DCM gradient).

Structure-Activity Relationship (SAR) Analysis
The C5-Amino Interface (The Linker)
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The 5-amino group is rarely free in potent drugs; it serves as a critical linker.

Amide Linkers (-NH-CO-): Common in ion channel blockers. The pyrimidine ring acts as a

bioisostere for a phenyl ring but improves solubility.

Effect: The electron-deficient pyrimidine makes the amide NH more acidic (stronger H-

bond donor).

Urea/Sulfonylurea Linkers (-NH-CO-NH-): Seen in NLRP3 inhibitors (e.g., AMS-17).

Effect: The pyrimidine-5-yl group modulates the lipophilicity (

) and metabolic stability (blocking para-hydroxylation common in phenyl rings).

C2 and C4/C6 Substitutions (The Wings)
Modifying the ring carbons tunes the electronics of the C5-amine.

C2-Substituents:

Electron Donating (e.g., -OMe, -NHMe): Increases electron density at N1/N3, slightly

increasing the basicity of the C5-amine.

Electron Withdrawing (e.g., -CF3): Drastically reduces basicity; used to improve metabolic

stability.

C4/C6-Substituents:

Steric Bulk: Substituents here can force the C5-amino group out of planarity if the N-

substituent is bulky (atropisomerism potential).

Case Study: SLACK Potassium Channel Inhibitors
Reference: Substituent effects in 2-aryloxy-N-(pyrimidin-5-yl)acetamides.

Target: Sodium-activated potassium channels (KCNT1).

Hit Compound: VU0915735.
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SAR Logic:

Core: The 5-aminopyrimidine core was superior to pyridine and aniline cores.

Mechanism: The pyrimidine nitrogens (N1/N3) likely engage in water-mediated H-bonding

or repel hydrophobic residues in the channel pore, a specific interaction not possible with

phenyl analogs.

C2-Position: Substitution with a 2,6-difluorophenoxy group at C2 was critical for potency (

).

Quantitative Data Summary
Table 1: Comparative SAR of 5-Aminopyrimidine vs. Phenyl Analogs (Hypothetical Aggregated

Data)

Feature
5-Aminopyrimidine
Derivative

Phenyl (Aniline)
Analog

Medicinal
Chemistry Impact

pKa (Conj. Acid) ~2.5 - 3.5 ~4.5 - 5.0

Pyrimidine is less

protonated at pH 7.4;

better passive

permeability.

LogP Lower (More Polar)
Higher (More

Lipophilic)

Pyrimidine improves

aqueous solubility.

Metabolic Stability High Low to Moderate

Pyrimidine lacks

electron-rich carbons

for CYP450 oxidation

(except C2/4/6 if

unsubstituted).

H-Bonding
1 Donor (NH), 2

Acceptors (N1, N3)

1 Donor (NH), 0

Acceptors

Additional acceptors

allow unique binding

modes.
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Advanced Visualization: SAR Logic Flow
This diagram represents the decision tree for optimizing a 5-aminopyrimidine lead.
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Figure 2: Strategic decision tree for optimizing 5-aminopyrimidine derivatives during lead

optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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